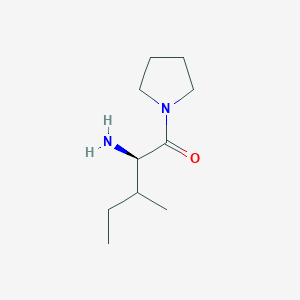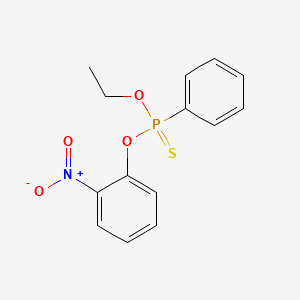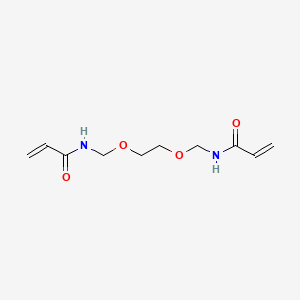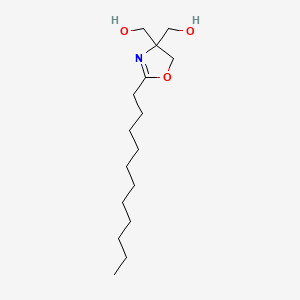
2-Undecyl-2-oxazoline-4,4-dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecyl-2-oxazoline-4,4-dimethanol is a heterocyclic organic compound with the molecular formula C₁₆H₃₁NO₃ and a molecular weight of 285.42 g/mol . It is known for its unique structure, which includes an oxazoline ring and two hydroxymethyl groups. This compound is primarily used in research and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecyl-2-oxazoline-4,4-dimethanol typically involves the reaction of undecylamine with glyoxal in the presence of a catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazoline ring . The reaction conditions usually include a temperature range of 50-100°C and a reaction time of 2-4 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Undecyl-2-oxazoline-4,4-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazoline ring can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or carboxylates are used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
2-Undecyl-2-oxazoline-4,4-dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-Undecyl-2-oxazoline-4,4-dimethanol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Decyl-2-oxazoline-4,4-dimethanol
- 2-Dodecyl-2-oxazoline-4,4-dimethanol
- 2-Nonyl-2-oxazoline-4,4-dimethanol
Uniqueness
2-Undecyl-2-oxazoline-4,4-dimethanol is unique due to its specific chain length and the presence of two hydroxymethyl groups, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
24448-01-9 |
|---|---|
Fórmula molecular |
C16H31NO3 |
Peso molecular |
285.42 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-2-undecyl-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-15-17-16(12-18,13-19)14-20-15/h18-19H,2-14H2,1H3 |
Clave InChI |
XMQGZCSSTZWPTO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=NC(CO1)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




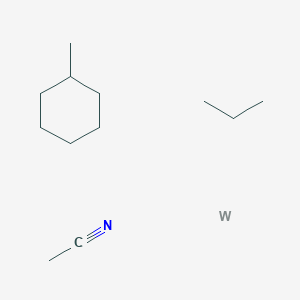
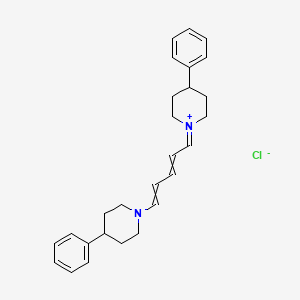
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)
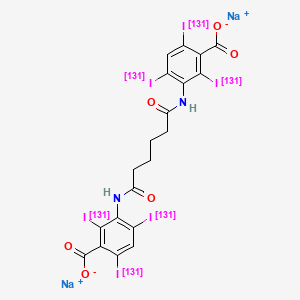
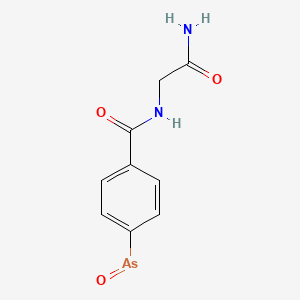


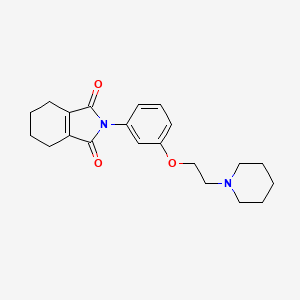
![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
